molecular formula C13H10FNO3 B6389511 6-(2-Fluoro-4-methoxyphenyl)picolinic acid CAS No. 1261933-94-1

6-(2-Fluoro-4-methoxyphenyl)picolinic acid

Cat. No.: B6389511
CAS No.: 1261933-94-1
M. Wt: 247.22 g/mol
InChI Key: IKBOFJHLCDEEHT-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO3. It is a derivative of picolinic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-4-methoxyphenyl)picolinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure includes the coupling of a boronic acid derivative with a halogenated picolinic acid under the catalysis of palladium and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-4-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce partially or fully hydrogenated compounds .

Scientific Research Applications

6-(2-Fluoro-4-methoxyphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluoro-4-methoxyphenyl)picolinic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-5-6-9(10(14)7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBOFJHLCDEEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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